9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine
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Overview
Description
9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. This compound features a furan ring attached to a purine base, which is a key structural component in many biologically active molecules. The presence of the furan ring and the dimethylamino group in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the furan ring.
Coupling Reaction: The furan ring is then coupled with the purine base using a suitable coupling reagent.
Dimethylation: The final step involves the dimethylation of the amine group on the purine base to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times . This method involves the use of microwave radiation to accelerate the reaction, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different reduced forms of the purine base.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and the dimethylamino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): This compound also features a furan ring and has been studied for its neurochemical properties.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound has been investigated for its metal-chelating properties and biological activities.
Uniqueness
9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its combination of a purine base with a furan ring and a dimethylamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
108992-44-5 |
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Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C12H13N5O/c1-16(2)11-10-12(14-7-13-11)17(8-15-10)6-9-4-3-5-18-9/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
OGMPSDRTJJIBNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CO3 |
Origin of Product |
United States |
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